![molecular formula C22H23N3O3 B2360064 3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097863-44-8](/img/structure/B2360064.png)
3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
The synthesis and pharmacological evaluation of derivatives of imidazolidine-2,4-dione have been explored, demonstrating potential antidepressant and anxiolytic activity. One study reported the synthesis of derivatives exhibiting high affinity for serotonin receptors, with certain compounds showing pronounced antidepressant-like effects in preclinical models. This suggests their potential as therapeutic agents for mood disorders (Czopek et al., 2010).
Antiproliferative Activity
Research into naphtho[2,3-d]imidazole-4,9-dione derivatives has been conducted to evaluate their antiproliferative effects, particularly against cancer cell lines. Preliminary results indicated selective inhibitory activity against specific cancer cells, highlighting the potential of these compounds in cancer therapy (謝皓宇, 2010).
Chemosensitization of Antibiotic Resistance
Imidazolidine-4-one derivatives have been investigated for their role in chemosensitizing methicillin-resistant Staphylococcus aureus (MRSA) to antibiotics. These studies have shown that certain derivatives can enhance the effectiveness of β-lactam antibiotics against resistant strains, offering a potential strategy to combat antibiotic resistance (Matys et al., 2015).
Anticonvulsant Activity
The exploration of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives as potential anticonvulsant agents has been described. These compounds have shown significant promise in delaying strychnine-induced seizures in vivo, suggesting their utility in treating convulsive disorders (Ghareb et al., 2017).
Molecular Modelling and Synthesis Techniques
Studies have also focused on the synthesis of imidazolidine-2,4-dione derivatives and their structural characterization, providing insights into molecular modelling and synthesis techniques. This research aids in understanding the chemical properties and potential applications of these compounds in various fields (Marinov et al., 2014).
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20-14-24(22(28)25(20)17-8-9-17)16-10-12-23(13-11-16)21(27)19-7-3-5-15-4-1-2-6-18(15)19/h1-7,16-17H,8-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPJEADXNQWORE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
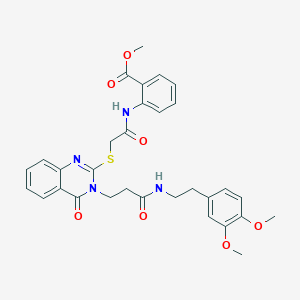
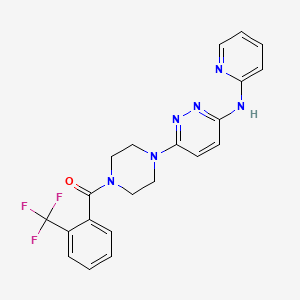
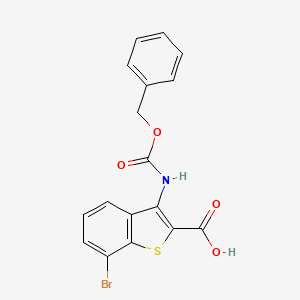
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2359986.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2359989.png)
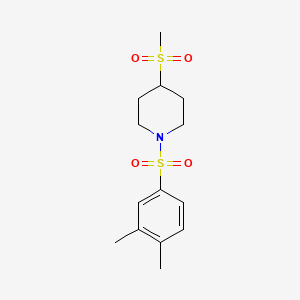
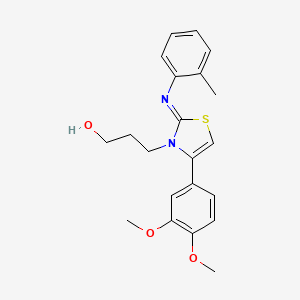
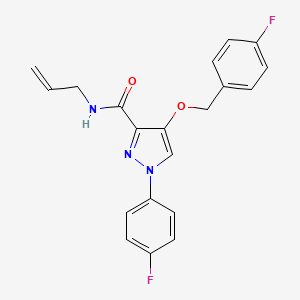
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2359995.png)
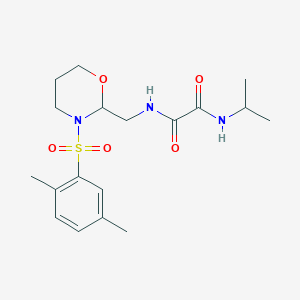
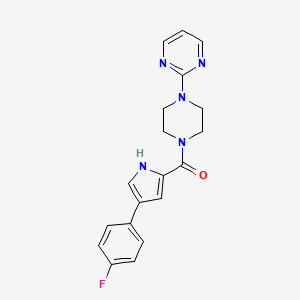


![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)
